molecular formula C18H26N2O3 B5825955 3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione

3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B5825955
M. Wt: 318.4 g/mol
InChI Key: DHKOTUKUEXKCOO-UHFFFAOYSA-N
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Description

3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is a complex organic compound with a unique structure that combines phenoxy and imidazolidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-(1,1-dimethylpropyl)phenol with ethylene oxide to form 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol. This intermediate is then reacted with 5,5-dimethylhydantoin under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the imidazolidinedione ring may produce imidazolidine derivatives.

Scientific Research Applications

3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the imidazolidinedione ring can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-bis(1,1-dimethylpropyl)-: Shares the phenoxy group but lacks the imidazolidinedione ring.

    Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-: Similar structure but with an ethanol group instead of the imidazolidinedione ring.

    6-[4-(1,1-Dimethylpropyl)phenoxy]-3-pyridinecarbonitrile: Contains a phenoxy group but with a pyridinecarbonitrile moiety.

Uniqueness

3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is unique due to the combination of the phenoxy and imidazolidinedione groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-3-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-6-17(2,3)13-7-9-14(10-8-13)23-12-11-20-15(21)18(4,5)19-16(20)22/h7-10H,6,11-12H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKOTUKUEXKCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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